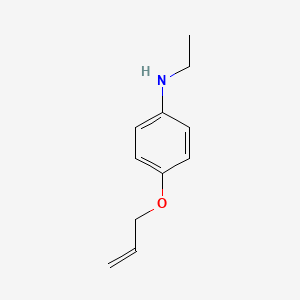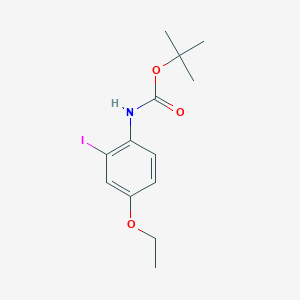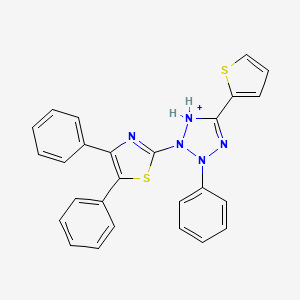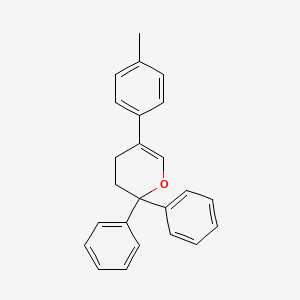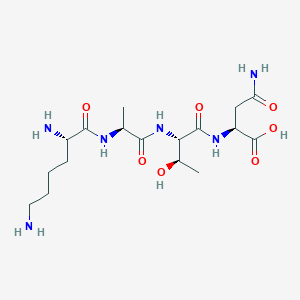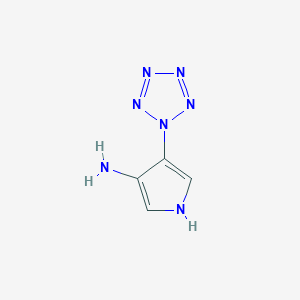![molecular formula C21H22NO3+ B12536363 Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- CAS No. 765860-91-1](/img/structure/B12536363.png)
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is an organic compound belonging to the quinolinium family This compound is known for its unique structural properties, which include a quinolinium core substituted with a 1-methyl group and a 2-[2-(2,4,6-trimethoxyphenyl)ethenyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting a quinolinium salt with an aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium core, often facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinium derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinium compounds.
Substitution: Formation of substituted quinolinium derivatives.
Scientific Research Applications
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including nonlinear optical materials and dyes
Mechanism of Action
The mechanism of action of Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-quinolinium iodide: Similar structure but with an ethyl group instead of a methyl group.
4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-quinolinium iodide: Similar structure but with a diethylamino group
Uniqueness
Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
765860-91-1 |
|---|---|
Molecular Formula |
C21H22NO3+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-16(10-9-15-7-5-6-8-19(15)22)11-12-18-20(24-3)13-17(23-2)14-21(18)25-4/h5-14H,1-4H3/q+1 |
InChI Key |
HNYCJVFMCMJALP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


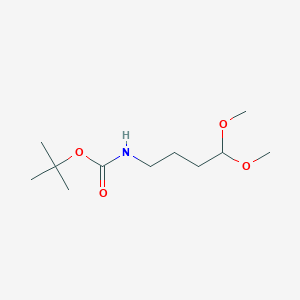
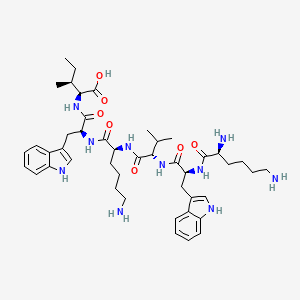
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
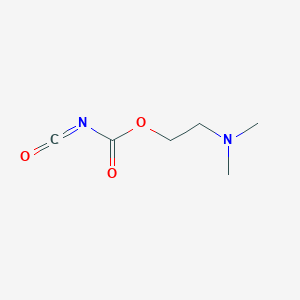
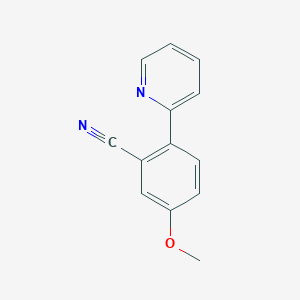
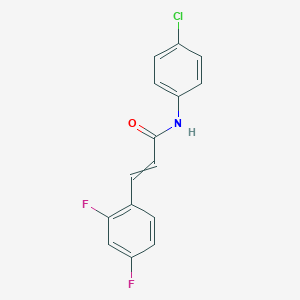
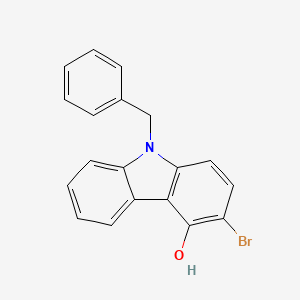
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
